N-(2-methoxyphenyl)butanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)butanamide |
InChI |
InChI=1S/C11H15NO2/c1-3-6-11(13)12-9-7-4-5-8-10(9)14-2/h4-5,7-8H,3,6H2,1-2H3,(H,12,13) |
InChI Key |
QVIZZPNBLFFJKG-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1OC |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Methodological & Application
Application Note: Comprehensive Analytical Characterization of N-(2-methoxyphenyl)butanamide
Introduction: The Need for Rigorous Characterization
This technical guide provides a suite of robust, validated analytical methods for the definitive characterization of N-(2-methoxyphenyl)butanamide. The protocols herein are designed not merely as procedural steps but as a logical framework, explaining the causality behind each experimental choice to ensure data of the highest quality and integrity. We will cover orthogonal techniques—chromatographic and spectroscopic—to build a comprehensive and irrefutable analytical profile of the target molecule.
Physicochemical Properties of N-(2-methoxyphenyl)butanamide
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | N-(2-methoxyphenyl)butanamide |
| CAS Registry Number | 5809-16-5 |
Chromatographic Purity and Identity Assessment
Chromatographic methods are the cornerstone of purity analysis, separating the target analyte from starting materials, by-products, and degradants. We will employ both High-Performance Liquid Chromatography (HPLC) for high-resolution separation in the liquid phase and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile component analysis and confirmatory identification.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC is the method of choice for non-volatile, polar to moderately non-polar compounds like N-(2-methoxyphenyl)butanamide. The phenoxy and amide groups provide excellent chromophores for UV detection.[1]
Causality of Method Design:
-
Column: A C18 (octadecylsilyl) column is selected for its hydrophobic stationary phase, which provides effective retention for the aromatic ring of the analyte through hydrophobic interactions.[2][3]
-
Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is employed. Acetonitrile is a common organic modifier that elutes the analyte from the C18 column. Formic acid is added to acidify the mobile phase (pH ~2.7-3.5), which serves two critical purposes: it suppresses the ionization of any residual silanol groups on the silica backbone, preventing peak tailing, and it protonates the analyte, ensuring a single, sharp chromatographic peak.[3][4]
-
Detection: The detection wavelength is set to 270 nm, which corresponds to a strong absorbance region for the substituted benzene ring, ensuring high sensitivity.[1]
Experimental Protocol: HPLC Analysis
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) formic acid in deionized water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of N-(2-methoxyphenyl)butanamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition (e.g., 70:30 A:B).
-
Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the working standard using the same diluent. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm[1] |
| Gradient Program | 0-15 min: 30% to 95% B; 15-18 min: 95% B; 18.1-22 min: 30% B (re-equilibration) |
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) * 100
-
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination of N-(2-methoxyphenyl)butanamide.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
GC-MS provides an orthogonal separation technique and, crucially, structural information through mass spectrometry, making it an excellent confirmatory method.[5][6]
Causality of Method Design:
-
Column: A non-polar HP-5MS (5% phenyl methylpolysiloxane) column is used. This stationary phase separates compounds primarily based on their boiling points and is robust for general-purpose analysis of semi-volatile compounds.[5]
-
Inlet: A split injection is used to prevent column overloading and ensure sharp peaks. The inlet temperature is set high (250 °C) to ensure rapid and complete volatilization of the analyte.
-
Oven Program: A temperature ramp is necessary to first elute any low-boiling-point impurities and then elute the target analyte at an optimal temperature, ensuring good peak shape and separation.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard, highly reproducible method that generates a characteristic fragmentation pattern, or "fingerprint," of the molecule, which can be compared to library spectra or interpreted for structural confirmation.[7]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of N-(2-methoxyphenyl)butanamide in a volatile solvent such as ethyl acetate or dichloromethane.
-
-
GC-MS Conditions:
| Parameter | Setting |
| GC System | Agilent Intuvo 9000 GC or equivalent[5] |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness[5] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
-
Data Analysis:
-
Identify the peak corresponding to N-(2-methoxyphenyl)butanamide based on its retention time.
-
Analyze the mass spectrum of the peak. Confirm the presence of the molecular ion (M⁺) at m/z 193.
-
Identify key fragment ions to confirm the structure. Expected fragments include ions corresponding to the methoxyphenyl group and the butanamide side chain.
-
Workflow for GC-MS Identity Confirmation
Caption: Workflow for GC-MS analysis of N-(2-methoxyphenyl)butanamide.
Spectroscopic Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity, serving as the ultimate proof of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.[8]
Causality and Interpretation:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for moderately polar organic compounds and its single, easily identifiable residual solvent peak.
-
¹H NMR: This spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. We expect to see distinct signals for the aromatic protons, the methoxy group, the amide N-H proton, and the three methylene groups of the butanoyl chain.
-
¹³C NMR: This spectrum shows the number of chemically distinct carbon atoms. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, carbonyl, etc.).
Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of N-(2-methoxyphenyl)butanamide in ~0.7 mL of CDCl₃.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
-
-
Data Interpretation:
Table: Predicted NMR Data for N-(2-methoxyphenyl)butanamide in CDCl₃
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Amide | ~7.8-8.2 | Broad Singlet | 1H | N-H |
| Aromatic | ~8.3 | Doublet | 1H | Ar-H (ortho to -NH) |
| Aromatic | ~6.8-7.1 | Multiplet | 3H | Ar-H |
| Methoxy | ~3.85 | Singlet | 3H | -OCH ₃ |
| Aliphatic | ~2.3 | Triplet | 2H | -C(=O)-CH ₂- |
| Aliphatic | ~1.7 | Sextet | 2H | -CH₂-CH ₂-CH₃ |
| Aliphatic | ~0.95 | Triplet | 3H | -CH₂-CH ₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Carbonyl | ~172 | C =O | ||
| Aromatic | ~148 | C -OCH₃ | ||
| Aromatic | ~127 | C -NH | ||
| Aromatic | ~120-124 | Ar-C H | ||
| Aromatic | ~110-112 | Ar-C H | ||
| Methoxy | ~55 | -OC H₃ | ||
| Aliphatic | ~40 | -C(=O)-C H₂- | ||
| Aliphatic | ~19 | -CH₂-C H₂-CH₃ | ||
| Aliphatic | ~14 | -CH₂-C H₃ |
Note: Predicted shifts are based on data for similar structures like N-(2-methoxyphenyl)acetamide and general chemical shift principles. Actual values may vary slightly.[9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[11]
Causality and Interpretation: The presence of the amide and methoxy-substituted aromatic ring will give rise to a highly characteristic IR spectrum.
-
Amide Group: Look for a sharp N-H stretch, a strong C=O (Amide I) stretch, and an N-H bend (Amide II) band.
-
Aromatic Ring: C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region are expected.
-
Methoxy Group: A strong C-O-C asymmetric stretch is a key indicator.[11]
Protocol: FTIR Analysis
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.
-
KBr Pellet: Alternatively, mix ~1 mg of sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.
-
-
Data Acquisition:
-
Place the sample in an FTIR spectrometer.
-
Scan from 4000 to 400 cm⁻¹.
-
-
Data Interpretation:
Table: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3300 | Medium, Sharp | N-H Stretch | Secondary Amide |
| 3100-3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |
| 2960-2850 | Medium | Aliphatic C-H Stretch | Butyl Chain |
| ~1670 | Strong | C=O Stretch (Amide I) | Secondary Amide |
| ~1530 | Medium | N-H Bend (Amide II) | Secondary Amide |
| 1600, 1480 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |
Reference spectra for related compounds can be found in spectral databases like the NIST WebBook.[12]
Summary and Conclusion
The combination of HPLC, GC-MS, NMR, and FTIR provides a multi-faceted and robust analytical package for the characterization of N-(2-methoxyphenyl)butanamide. HPLC establishes purity, while GC-MS confirms molecular weight and provides a fragmentation fingerprint. FTIR identifies key functional groups, and NMR spectroscopy delivers the definitive, unambiguous structural elucidation. By following these detailed protocols and understanding the scientific principles behind them, researchers can ensure the quality and integrity of their material, forming a solid foundation for subsequent scientific inquiry.
References
- Varian Mercury plus (400 MHz) spectrometer data.
-
Ko, K. S., et al. (2011). GC-MS and GC-IRD studies on the ring isomers of N-methyl-2-methoxyphenyl-3-butanamines (MPBA) related to 3,4-MDMA. Journal of Chromatographic Science, 49(5), 345–352. Available at: [Link]
- Supporting Information for a related chemical synthesis.
-
NIST Chemistry WebBook. Acetamide, N-(2-methoxyphenyl)-. SRD 69. Available at: [Link]
-
Khan, M. S., et al. (2021). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. ResearchGate. Available at: [Link]
-
Semantic Scholar. SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. Available at: [Link]
-
Khan, M. S., et al. (2021). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Bulletin of the Chemical Society of Ethiopia, 35(2), 365-380. Available at: [Link]
-
Cisper, M. E., et al. (2013). Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Drug Testing and Analysis, 5(8), 639-646. Available at: [Link]
-
MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Available at: [Link]
-
ResearchGate. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. Available at: [Link]
-
ResearchGate. Figure S7. FTIR spectrum of N-(2-methoxybenzyl)-2-phenylacetamide (2). Available at: [Link]
-
Agilent Technologies. (2018). Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation. Application Note. Available at: [Link]
-
SpectraBase. Butanamide, 2-methyl-N-phenyl-. Available at: [Link]
-
PubChem. N-(2-aminoethyl)-N-(2-methoxyphenyl)butanamide. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. (2015). Supplementary Information. Available at: [Link]
-
NIST Chemistry WebBook. Butanamide, N-(2-methoxyphenyl)-3-oxo-. SRD 69. Available at: [Link]
-
Samad, A., & Hawaiz, F. R. (2019). Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide. IUCrData, 4(2), x190083. Available at: [Link]
-
Wiley Online Library. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones. Available at: [Link]
-
ResearchGate. The FTIR spectrum of the 2MPAEMA. Available at: [Link]
- Google Patents. (2010). HPLC method for the analysis of bosentan and related substances and use of these substances as reference standards and markers. WO2010061210A1.
-
eScholarship. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
Yan, J., et al. (2017). Solution NMR Spectroscopy in Target-Based Drug Discovery. Molecules, 22(9), 1399. Available at: [Link]
-
Journal of Complementary and Alternative Medical Research. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE). Available at: [Link]
-
Al-Hiari, Y. M., et al. (2012). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Tropical Journal of Pharmaceutical Research, 11(2), 279-285. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2023). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2010061210A1 - Hplc method for the analysis of bosentan and related substances and use of these substances as reference standards and markers - Google Patents [patents.google.com]
- 3. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. gcms.cz [gcms.cz]
- 6. journaljocamr.com [journaljocamr.com]
- 7. Analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Acetamide, N-(2-methoxyphenyl)- [webbook.nist.gov]
Application Note: N-(2-Methoxyphenyl)butanamide as a Chelation-Assisted Scaffold for C-H Activation and Heterocycle Synthesis
[1]
Executive Summary
N-(2-methoxyphenyl)butanamide (also known as N-butyryl-o-anisidine) is a robust chemical intermediate utilized primarily in medicinal chemistry and methodology development .[1] Its structural significance lies in the ortho-methoxy group relative to the amide moiety.[1] This "bidentate" potential makes it an ideal substrate for Palladium(II)-catalyzed C–H activation, enabling the rapid construction of complex biaryl systems and benzoxazole pharmacophores found in NSAIDs and kinase inhibitors.
Key Technical Specifications
| Parameter | Specification |
| IUPAC Name | N-(2-methoxyphenyl)butanamide |
| CAS Number | 10264-16-1 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| Key Reactivity | Electrophilic Aromatic Substitution (EAS), Directed C-H Activation, Demethylative Cyclization |
Synthesis Protocol: High-Purity Preparation
Rationale: Commercial availability can be sporadic.[1][2] This protocol ensures >98% purity, essential for metal-catalyzed downstream applications where trace amines poison catalysts.
Reagents
-
o-Anisidine (1.0 equiv)[1]
-
Butyryl chloride (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)[3]
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology
-
Setup: Purge a 250 mL round-bottom flask with nitrogen. Add o-anisidine (5.0 g, 40.6 mmol) and dry DCM (50 mL). Cool to 0°C in an ice bath.
-
Base Addition: Add TEA (6.8 mL, 48.7 mmol) dropwise. Stir for 10 minutes.
-
Acylation: Add butyryl chloride (4.6 mL, 44.6 mmol) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Caution: Exothermic.[1][2]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane).[1][2]
-
Workup: Quench with 1M HCl (50 mL) to remove unreacted amine. Separate layers. Wash organic phase with Sat. NaHCO₃ (50 mL) followed by Brine (50 mL).[4]
-
Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc (5:1) to yield white needles.[1][2]
Yield Target: >90% Validation: ¹H NMR (CDCl₃) should show a triplet at ~0.98 ppm (terminal methyl) and a singlet at ~3.88 ppm (methoxy).
Application 1: Palladium-Catalyzed Ortho-C-H Iodination
Context: This protocol utilizes the amide as a Weakly Coordinating Directing Group (WCDG).[1] The ortho-methoxy group prevents functionalization at the 6-position, forcing regioselectivity to the 3-position (para to methoxy) or 5-position depending on conditions, though the amide typically directs ortho to itself (position 6) if not blocked. Here, we demonstrate C-H iodination, a gateway to Suzuki-Miyaura couplings.
Mechanistic Logic
The amide oxygen coordinates to Pd(II), bringing the metal into proximity with the ortho-C-H bond. The resulting palladacycle intermediate is oxidized by the iodine source, followed by reductive elimination to form the C-I bond.
Protocol
-
Catalyst Loading: In a sealed tube, combine N-(2-methoxyphenyl)butanamide (1.0 mmol), Pd(OAc)₂ (5 mol%), and N-Iodosuccinimide (NIS) (1.2 equiv).
-
Additive: Add p-TsOH (1.0 equiv) to accelerate the C-H cleavage step via proton transfer.[1][2]
-
Execution: Heat to 100°C for 12 hours.
-
Isolation: Filter through a celite pad, concentrate, and purify via column chromatography (Gradient: 0-20% EtOAc/Hexane).
Expected Outcome: Mono-iodinated product (typically N-(2-iodo-6-methoxyphenyl)butanamide) suitable for cross-coupling.[1]
Application 2: Synthesis of 2-Propylbenzoxazole
Context: Benzoxazoles are privileged scaffolds in drug discovery.[1][2] N-(2-methoxyphenyl)butanamide serves as a masked precursor.[1][2] The methoxy group protects the phenol until cyclization is desired.
Protocol
-
Demethylation: Dissolve the amide (1.0 mmol) in dry DCM at -78°C. Add BBr₃ (1M in DCM, 2.5 equiv) dropwise. Warm to RT and stir overnight.
-
Quench/Cyclization: Quench carefully with MeOH. The intermediate N-(2-hydroxyphenyl)butanamide is often isolated.[1]
-
Cyclodehydration: Reflux the intermediate in Toluene with a catalytic amount of p-TsOH (10 mol%) using a Dean-Stark trap to remove water.[1][2]
Visualized Workflows (Graphviz)
Diagram 1: Strategic Utility Map
This flowchart illustrates how N-(2-methoxyphenyl)butanamide acts as a divergent hub for library generation.
Caption: Divergent synthesis pathways utilizing the amide and methoxy functionalities for scaffold diversity.
Diagram 2: Pd(II) Catalytic Cycle Mechanism
A detailed view of the C-H activation mechanism described in Application 1.
Caption: Catalytic cycle for ligand-directed C-H functionalization via Concerted Metalation-Deprotonation (CMD).
Analytical Data Summary (Reference Standards)
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 7.80 (br s, 1H) | Amide N-H proton (variable).[1] |
| δ 3.88 (s, 3H) | Methoxy group (-OCH₃).[2] | |
| δ 8.35 (dd, 1H) | Aromatic proton ortho to amide (deshielded). | |
| IR Spectroscopy | 1660-1690 cm⁻¹ | Amide I band (C=O stretch).[1][2] |
| 3300-3400 cm⁻¹ | N-H stretch.[1][2] | |
| Mass Spectrometry | m/z 194.1 [M+H]⁺ | Protonated molecular ion (ESI+).[2] |
References
-
Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012).[2] Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions.[1][2][5] Accounts of Chemical Research.
- Mechanistic grounding for amide-directed C-H activ
-
Lyons, T. W., & Sanford, M. S. (2010).[2] Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.[1][2] Chemical Reviews.
- Comprehensive review of Pd(II)/Pd(IV) cycles used in Protocol 3.
-
Potts, K. T. (1984).[2] The Synthesis of Benzoxazoles. Comprehensive Heterocyclic Chemistry.
-
Classic methodologies for cyclodehydration of N-(2-hydroxyphenyl)amides.[1]
-
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 10264-16-1.[1][2]
- Verification of chemical identifiers and physical properties.
Sources
- 1. N-(4-amino-2-methoxyphenyl)butanamide hydrochloride | 1135073-33-4 [sigmaaldrich.com]
- 2. Bumetanide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Antimicrobial Assay Development for N-(2-methoxyphenyl)butanamide
Executive Summary & Compound Profile
N-(2-methoxyphenyl)butanamide (CAS: 10264-16-1), also known as 2'-methoxybutyranilide, represents a class of lipophilic carboxamides often investigated for antimicrobial, analgesic, and anti-inflammatory properties. Its structure features a butyryl chain and an ortho-methoxy substituted aromatic ring.
This structural profile presents specific challenges for bioassay development:
-
Solubility: The compound is lipophilic (Predicted LogP ~2.4), leading to poor aqueous solubility and high risk of precipitation in assay media.
-
Interference: Turbidity caused by compound precipitation can mask bacterial growth, rendering standard Optical Density (OD600) readings unreliable.
This guide outlines a modified broth microdilution workflow incorporating resazurin-based viability detection to overcome these physical limitations, complying with CLSI M07-A11 and EUCAST standards.
Compound Physical Profile
| Property | Value (Approx.) | Implication for Assay |
| Molecular Weight | 193.24 g/mol | Use molarity (µM) for precise SAR comparisons. |
| LogP (Octanol/Water) | ~2.4 | High membrane permeability; requires DMSO solvent. |
| Water Solubility | Low (< 1 mg/mL) | Critical: Risk of precipitation in Muller-Hinton Broth. |
| H-Bond Donors/Acceptors | 1 / 2 | Potential for membrane interaction or enzyme inhibition. |
Pre-Assay Validation: Solubility & Solvent Tolerance
Before biological testing, the "Solvent Window" must be established to ensure the vehicle (DMSO) does not kill the bacteria, while maintaining the compound in solution.
Protocol A: Solvent Tolerance & Stock Preparation
Objective: Determine the maximum permissible concentration of DMSO for the target bacterial strains (typically S. aureus ATCC 29213 or E. coli ATCC 25922).
-
Stock Preparation: Dissolve N-(2-methoxyphenyl)butanamide in 100% DMSO to a concentration of 12.8 mg/mL (approx. 66 mM). Vortex until clear.
-
Dilution Limit: The final assay concentration of DMSO must not exceed 1% (v/v) for sensitive strains, or 2.5% (v/v) for robust strains.
-
Example: To achieve a top test concentration of 128 µg/mL, dilute the stock 1:100 into the media.
-
-
Precipitation Check:
-
Pipette 100 µL of the top concentration (128 µg/mL) into Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C for 4 hours.
-
Visual Inspection: If crystals or cloudiness appear (independent of bacteria), you must use the Resazurin Protocol (Section 3.2).
-
Primary Screening: Minimum Inhibitory Concentration (MIC)
This protocol adapts the CLSI M07-A11 standard for water-insoluble compounds.
Standard Broth Microdilution Setup
Materials:
-
96-well polypropylene plates (Round bottom).[1]
-
CAMHB (Cation-Adjusted Mueller-Hinton Broth).[1]
-
Resazurin Sodium Salt (Sigma-Aldrich).
-
Positive Control: Vancomycin (Gram+) or Ciprofloxacin (Gram-).
Workflow:
-
Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:150 in CAMHB to reach a final assay density of 5 x 10^5 CFU/mL .
-
Compound Plate Setup:
-
Add 50 µL CAMHB to columns 2–12.
-
Add 100 µL of 2X compound stock (in <2% DMSO/Media) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.
-
Column 11: Growth Control (Bacteria + Solvent only).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 50 µL of diluted bacterial inoculum to wells 1–11.
-
Incubation: Seal with breathable film. Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).[2]
The Resazurin Modification (Critical for this Compound)
Because N-(2-methoxyphenyl)butanamide may precipitate, visual turbidity is unreliable.
-
Reagent: Prepare 0.015% (w/v) Resazurin solution in sterile PBS. Filter sterilize.
-
Addition: After the 16–20h incubation, add 30 µL of Resazurin solution to all wells.
-
Secondary Incubation: Incubate for 1–4 hours at 37°C.
-
Readout:
Mechanism of Action (MoA) Profiling
If the MIC is < 64 µg/mL, proceed to MoA profiling to distinguish between membrane disruption (common for amides) and metabolic inhibition.
Protocol B: Membrane Integrity Assay (Propidium Iodide)
Rationale: Lipophilic amides often act as surfactants. This assay detects pore formation.
-
Cell Prep: Wash log-phase bacteria in PBS; adjust to OD600 = 0.5.
-
Treatment: Expose bacteria to 2x and 4x MIC of N-(2-methoxyphenyl)butanamide for 1 hour.
-
Staining: Add Propidium Iodide (PI) to 30 µM final concentration.
-
Detection: Measure fluorescence (Ex 535 nm / Em 617 nm).
-
High Fluorescence = Membrane compromised (Bactericidal/Lytic).
-
Low Fluorescence = Membrane intact (Bacteriostatic/Metabolic target).
-
Assay Development Logic & Workflow
The following diagram illustrates the decision matrix for developing this assay, ensuring that solubility issues do not generate false positives/negatives.
Figure 1: Decision tree for selecting the appropriate MIC readout method based on compound solubility.
Data Analysis & Quality Control
To ensure the assay is robust (trustworthiness), calculate the Z-Factor using the positive (antibiotic) and negative (solvent) controls.
Z-Factor Formula:
- : Standard Deviation
- : Mean signal (Fluorescence for Resazurin, OD for Turbidity)
-
Acceptance Criteria:
indicates an excellent assay suitable for screening.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| "Skipped Wells" (Growth at high conc, no growth at low) | Compound precipitation or pipetting error. | Switch to Resazurin readout; vortex stock vigorously. |
| Growth in Sterility Control | Contaminated media or non-sterile compound. | Filter sterilize compound stock (0.22 µm PTFE filter). |
| High MIC (>128 µg/mL) | Compound inactive or poor penetration. | Test against Gram-positive strains (S. aureus) which are more susceptible to lipophilic amides. |
References
-
CLSI. (2018).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[3] Clinical and Laboratory Standards Institute.[3][6][7] [Link]
-
EUCAST. (2025). Reading guide for broth microdilution.[2][7][8][9][10] European Committee on Antimicrobial Susceptibility Testing.[9] [Link]
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. Methods, 42(4), 321-324. [Link]
-
PubChem. (2025).[11] Compound Summary: N-(2-methoxyphenyl)butanamide.[12][13] National Library of Medicine. [Link]
Sources
- 1. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. food.dtu.dk [food.dtu.dk]
- 3. intertekinform.com [intertekinform.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. youtube.com [youtube.com]
- 9. szu.gov.cz [szu.gov.cz]
- 10. EUCAST: MIC Determination [eucast.org]
- 11. 2-(2-methoxyphenoxy)-N-(2-phenoxyethyl)butanamide | C19H23NO4 | CID 133211085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Butanamide, N-(2-methoxyphenyl)-3-oxo- [webbook.nist.gov]
- 13. N-(2-aminoethyl)-N-(2-methoxyphenyl)butanamide | C13H20N2O2 | CID 28769626 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Scale-Up Synthesis of N-(2-methoxyphenyl)butanamide
Topic: Process Development & Scale-Up Guide for N-(2-methoxyphenyl)butanamide (also known as 2'-Methoxybutyranilide). Ticket ID: SC-2024-MB-001 Status: Resolved / Knowledge Base Article Audience: Process Chemists, Scale-Up Engineers, R&D Scientists.
Critical Safety Briefing (Read Me First)
WARNING: This synthesis involves o-Anisidine (2-methoxyaniline) , a Category 1B Carcinogen and potent blood toxin (Methemoglobinemia). Standard lab safety is insufficient for multi-gram/kilogram scale-up.
| Hazard | Source | Scale-Up Risk | Mitigation Strategy |
| Carcinogenicity | o-Anisidine | Dust/Vapor exposure during charging. | Use closed-system transfer or isolators. Do not handle open powder on open benchtops. |
| Corrosivity | Butyryl Chloride | Severe respiratory damage; lachrymator. | Scrubber system for HCl off-gassing. Use limiting reagent control. |
| Exotherm | Acylation Reaction | Runaway reaction >50°C leading to impurity formation. | Dosing Control: Addition rate must be linked to reactor temperature (adiabatic limit). |
| Sensitization | Product | Potential skin sensitizer (structural alert).[1] | Treat final product with High Potency Active Pharmaceutical Ingredient (HPAPI) protocols until toxicology is defined. |
Process Chemistry & Mechanism
Reaction Pathway
The synthesis utilizes a nucleophilic acyl substitution (Schotten-Baumann conditions).[2] The choice of base and solvent system is the critical differentiator between "Lab Scale" (<50g) and "Pilot Scale" (>1kg).
Mechanism:
-
Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the carbonyl carbon of butyryl chloride.
-
Tetrahedral Intermediate: Formation of a transient intermediate.
-
Elimination: Chloride ion is expelled, reforming the carbonyl.
-
Deprotonation: The base neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.
Figure 1: Reaction mechanism flow.[3][4] The base is critical to prevent acid-mediated deactivation of the nucleophile.[2]
Validated Scale-Up Protocol
Technical Note: On a laboratory scale, Dichloromethane (DCM) with Triethylamine (TEA) is common. However, on a kilogram scale, TEA·HCl precipitates as a thick paste , fouling impellers and halting heat transfer. Recommendation: Switch to a Biphasic System (Schotten-Baumann) or a Toluene/Base system for scale-up.
Protocol A: Biphasic Schotten-Baumann (Recommended for >100g)
Advantages: Excellent heat transfer, salts stay dissolved in water, cheap inorganic base.
Materials:
-
o-Anisidine (1.0 equiv)
-
Butyryl Chloride (1.1 equiv)[2]
-
Sodium Hydroxide (NaOH), 10% aqueous solution (2.0 equiv)[2]
-
Toluene or DCM (Solvent)[5]
Step-by-Step Workflow:
-
Reactor Charge: Load Toluene (10 vol) and o-Anisidine (1.0 wt) into the reactor. Start agitation.
-
Base Addition: Add 10% NaOH solution (2.0 equiv). Cool mixture to 0–5°C.
-
Checkpoint: Ensure biphasic mixture is stirring vigorously (high shear is beneficial).
-
-
Controlled Addition: Charge Butyryl Chloride (1.1 equiv) slowly via a dosing pump.
-
Reaction Age: Warm to 20–25°C and stir for 2 hours.
-
IPC (In-Process Control): Check by TLC (EtOAc/Hexane 3:7) or HPLC. Target: <0.5% unreacted anisidine.
-
Phase Separation: Stop stirring. Allow layers to separate.[2] Discard the aqueous (bottom) layer containing NaCl and excess NaOH.
-
Washing: Wash organic layer with 1M HCl (to remove unreacted aniline) followed by Brine.
-
Isolation:
-
Option A (Distillation): If product is an oil, distill off Toluene.
-
Option B (Crystallization): Solvent swap to Ethanol/Water (1:1) or Heptane . Heat to dissolve, then cool slowly to 0°C to precipitate.
-
Protocol B: Anhydrous Organic (Lab Scale Only <50g)
Use only if water-free conditions are strictly required.
-
Dissolve o-Anisidine (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM (15 vol). Cool to 0°C.[2][6]
-
Add Butyryl Chloride (1.1 eq) dropwise.
-
Warning: The mixture will become a thick slurry of TEA·HCl.
-
Quench with water to dissolve salts, separate layers, and evaporate solvent.
Troubleshooting Guide (FAQ)
Ticket #001: "My reaction mixture turned dark red/purple."
Diagnosis: Oxidation of o-Anisidine. Cause: o-Anisidine is sensitive to air and light. Old starting material or exposure to air at high temperatures causes formation of colored azo/nitroso impurities. Solution:
-
Pre-check: Verify the color of the starting o-Anisidine. It should be colorless to pale yellow. If dark brown, distill it under vacuum before use.
-
Inerting: Conduct the reaction under a strict Nitrogen or Argon blanket.
-
Remediation: If the final product is colored, treat the solution with activated carbon (charcoal) during the recrystallization step.
Ticket #002: "The product is oiling out and won't crystallize."
Diagnosis: Impurity depression or low melting point. Context: N-(2-methoxyphenyl)butanamide has a relatively low melting point (estimated ~45-55°C based on homologs). Small amounts of impurities (unreacted butyryl chloride or solvent) can suppress the freezing point, keeping it as an oil. Solution:
-
Seed Crystals: If you have any solid material, add a seed crystal at 30°C.
-
Solvent Choice: Switch to a solvent system that forces precipitation.
-
Recipe: Dissolve oil in minimum hot Ethanol. Add water dropwise until turbid. Cool to -10°C.
-
Alternative: Triturate the oil with cold Hexane or Pentane to induce solidification.
-
-
Vacuum: Ensure all residual solvent (especially Toluene) is removed under high vacuum (<5 mbar) for 12 hours.
Ticket #003: "Severe pressure buildup during addition."
Diagnosis: HCl gas evolution (if base is insufficient) or Thermal Runaway. Cause: In the absence of sufficient base, HCl gas is generated. Alternatively, rapid addition caused a temperature spike, vaporizing the solvent (DCM bp is 40°C). Solution:
-
Check Base Stoichiometry: Ensure >1.0 equivalent of base is present before acid chloride addition.
-
Scrubber: Ensure the reactor vent is connected to a caustic scrubber (NaOH trap).
-
Cooling Capacity: Calculate the heat of reaction (
). For acid chloride acylations, . Ensure your chiller can remove this heat at the dosing rate selected.
Analytical Specifications (Quality Control)
| Test | Method | Specification | Note |
| Appearance | Visual | White to Off-white Solid | May appear as a viscous oil if solvent is trapped. |
| Purity | HPLC (UV 254nm) | > 98.0% | Critical impurity: o-Anisidine (<0.1%). |
| Identification | 1H-NMR | Conforms to Structure | Watch for diagnostic methoxy singlet (~3.8 ppm) and propyl triplet/multiplets. |
| Residual Solvent | GC-Headspace | < 5000 ppm (Class 3) | Toluene/DCM removal is critical for crystallization. |
Troubleshooting Decision Tree
Figure 2: Rapid diagnostic logic for common synthesis failures.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28769626, N-(2-aminoethyl)-N-(2-methoxyphenyl)butanamide (and related substructures). Retrieved from [Link]
-
Organic Syntheses (1932). General methods for Acylation using Acid Chlorides (Benzoyl Chloride). Org.[6][7][8] Synth. 12, 46. (Provides foundational Schotten-Baumann protocols). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: o-Anisidine - Registration Dossier (Toxicology and Safety). (Critical for safety data regarding Carcinogenicity 1B). Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Sources
- 1. ICSC 0970 - o-ANISIDINE [chemicalsafety.ilo.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Solvent Effects on N-(2-methoxyphenyl)butanamide Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers investigating the reaction kinetics of N-(2-methoxyphenyl)butanamide synthesis. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the role of solvents in the N-acylation of 2-methoxyaniline to form N-(2-methoxyphenyl)butanamide.
Q1: What is the general reaction mechanism for the synthesis of N-(2-methoxyphenyl)butanamide from 2-methoxyaniline and butanoyl chloride?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-methoxyaniline attacks the electrophilic carbonyl carbon of butanoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A final deprotonation step, often facilitated by a mild base or another molecule of the aniline, yields the final amide product, N-(2-methoxyphenyl)butanamide, and hydrochloric acid.[1][2]
Caption: Troubleshooting workflow for low reaction conversion.
Problem: My kinetic data is inconsistent and not reproducible.
-
Potential Cause 1: Variable Water Content in Solvents.
-
Explanation: Trace amounts of water can lead to a competing hydrolysis reaction with the butanoyl chloride. If the water content varies between experiments, the rate of this side reaction will change, leading to inconsistent consumption of the acylating agent and irreproducible kinetics.
-
Solution: Always use anhydrous solvents from a freshly opened bottle or a solvent purification system. Store solvents over molecular sieves to maintain dryness.
-
-
Potential Cause 2: Temperature Fluctuations.
-
Explanation: Reaction rates are highly sensitive to temperature. Even minor fluctuations of a few degrees can significantly alter the rate constant (k), as described by the Arrhenius equation. [3] * Solution: Use a temperature-controlled reaction setup, such as an oil bath with a thermostat or a jacketed reaction vessel. Monitor the internal reaction temperature, not just the bath temperature.
-
Problem: I am observing significant byproduct formation.
-
Potential Cause: Hydrolysis of Butanoyl Chloride.
-
Explanation: If your solvent is not rigorously dried, butanoyl chloride will react with water to form butyric acid. [4] * Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Part 3: Experimental Protocol & Data
Protocol: Kinetic Analysis via In-Situ Monitoring
This protocol provides a baseline method for studying the reaction kinetics.
-
Preparation: In a jacketed glass reactor maintained at a constant temperature (e.g., 25.0 °C), add 2-methoxyaniline (1.0 eq) to anhydrous acetonitrile.
-
Initiation: While stirring, add a standard solution of butanoyl chloride (1.0 eq) in anhydrous acetonitrile via syringe pump over 1 minute.
-
Monitoring: Immediately begin monitoring the reaction progress. This can be done by taking aliquots at timed intervals, quenching them (e.g., with a large volume of a solvent in which the reaction is slow), and analyzing by HPLC or GC. Alternatively, in-situ monitoring techniques like IR or Raman spectroscopy can track the disappearance of the acyl chloride carbonyl peak or the appearance of the amide carbonyl peak.
-
Data Analysis: Plot the concentration of a reactant or product versus time. From this data, determine the initial reaction rate. By systematically varying the initial concentrations of each reactant, the order of the reaction with respect to each component and the overall rate constant (k) can be determined.
[5]#### Illustrative Data: Solvent Effects on N-Acylation Rates
While specific kinetic data for N-(2-methoxyphenyl)butanamide is not widely published, the following table illustrates the expected trend for a typical N-acylation of an aniline with an acyl chloride, demonstrating the profound impact of solvent choice.
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Relative Rate (k_rel) | Primary Reason for Rate |
| n-Hexane | 1.9 | Non-polar | Very Slow | Poor stabilization of polar transition state |
| Toluene | 2.4 | Non-polar | Slow | Poor stabilization of polar transition state |
| Ethanol | 24.6 | Polar Protic | Slow | Nucleophile solvated by H-bonding |
| Acetone | 21.0 | Polar Aprotic | Moderate | Good stabilization, less H-bonding |
| Acetonitrile | 37.5 | Polar Aprotic | Fast | Strong stabilization, no H-bonding |
| DMF | 38.3 | Polar Aprotic | Very Fast | Strong stabilization, no H-bonding |
Note: Data is illustrative and relative rates are qualitative predictions based on established principles of solvent effects in nucleophilic acyl substitution reactions.
References
-
What is the result when the polarity of the solvent is increased in nucleophilic substitution? - Chemistry Stack Exchange. (2014, August 7). Chemistry Stack Exchange. [Link]
-
Reactions of Acid Chlorides. (2019, June 5). Chemistry LibreTexts. [Link]
-
Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Wisconsin-Madison. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022, December 2). Chemistry Steps. [Link]
-
Nucleophilic Substitution Reaction (PART-2) Solvent Effects. St. Paul's Cathedral Mission College. [Link]
-
Reactions of aniline in acetic acid solutions containing cyanuric chloride and hydrogen chloride acceptors. ResearchGate. [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. [Link]
-
An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018, November 19). Taylor & Francis Online. [Link]
-
Amide Bond Formation. (2022, May 20). Royal Society of Chemistry. [Link]
-
Mechanism of an acid chloride-imine reaction by low-temperature FT-IR: .beta.-lactam formation occurs exclusively through a ketene intermediate. ACS Publications. [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. ResearchGate. [Link]
-
Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic. [Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Ch 8 : Nucleophilc Substitution answers. University of Calgary. [Link]
-
Intramolecular N−H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4‐Anilino‐5‐Fluoroquinazolines. UCLA Chemistry and Biochemistry. [Link]
-
Reactions of Aniline. (2024, January 12). Chemistry Steps. [Link]
-
Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. National Center for Biotechnology Information. [Link]
-
Amides Preparation and Reactions Summary. (2020, February 26). Chemistry Steps. [Link]
-
Investigation of the NH-π hydrogen bond interaction in the aniline–alkene (C 2H 4,C 3H 6,C 4H 8) cluster cations by infrared depletion spectroscopy. ResearchGate. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Chemistry of Amides. (2022, September 24). Chemistry LibreTexts. [Link]
-
Rate constants (k/s −1 ) and activation parameters for solvolyses of p-methoxy benzoyl chloride (1, Z = OMe) in formic acid. ResearchGate. [Link]
-
Kinetics of 2-methoxynaphthalene acetylation with acetic anhydride over dealuminated HY zeolites. Docteur en Chimie Organique. [Link]
-
Novel process for the preparation of BAY-94-8862. Technical Disclosure Commons. [Link]
-
Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. U.S. Food and Drug Administration. [Link]
- Synthesis method for trans N-ethyl-N-(2'-alkyl phenyl)-2-butenamide.
-
An asymmetric synthesis of Levetiracetam. Indian Journal of Chemistry. [Link]
- Chemical synthesis method for of 2-amino-butanamide hydrochloride.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. echemi.com [echemi.com]
- 3. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Guide: N-(2-methoxyphenyl)butanamide vs. N-(4-methoxyphenyl)butanamide
Executive Summary
This guide provides a technical comparison between two structural isomers: N-(2-methoxyphenyl)butanamide (ortho-isomer) and N-(4-methoxyphenyl)butanamide (para-isomer). While chemically similar, their biological activities diverge significantly due to steric and electronic effects governed by the position of the methoxy group.
The para-isomer represents a lipophilic analog of the analgesic class (related to methacetin and paracetamol) and a simplified vanilloid scaffold. The ortho-isomer serves primarily as a negative control in Structure-Activity Relationship (SAR) studies or a steric probe, often exhibiting reduced efficacy and altered metabolic toxicity profiles.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The fundamental difference lies in the Ortho-Effect . In the 2-methoxy isomer, the methoxy group creates steric hindrance adjacent to the amide nitrogen, potentially forcing the amide bond out of planarity with the phenyl ring. This impacts binding affinity for flat hydrophobic pockets (e.g., COX active sites or TRP channels).
Table 1: Physicochemical Comparison
| Feature | N-(2-methoxyphenyl)butanamide | N-(4-methoxyphenyl)butanamide |
| Common Name | N-butyryl-o-anisidine | N-butyryl-p-anisidine |
| Substitution Pattern | Ortho (1,2) | Para (1,4) |
| Molecular Weight | 193.24 g/mol | 193.24 g/mol |
| Predicted LogP | ~2.1 (Lower lipophilicity) | ~2.4 (Higher lipophilicity) |
| H-Bond Potential | Intramolecular (NH···OMe) possible | Intermolecular only |
| Steric Profile | High (Restricted rotation) | Low (Linear, flexible) |
| Primary Utility | Steric probe / Synthetic intermediate | Analgesic pharmacophore / TRPV1 modulator |
Biological Activity & Mechanism of Action[5]
Analgesic Activity (COX/FAAH Pathways)
The para-isomer is structurally homologous to Methacetin (N-acetyl-p-anisidine), a known analgesic. The extension of the alkyl chain from acetyl (C2) to butyryl (C4) increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration but altering metabolic clearance.
-
Mechanism: The para-isomer acts as a prodrug or direct modulator of the endocannabinoid system (via FAAH inhibition or AM404-like formation) and COX inhibition.
-
Ortho-Failure: The ortho-isomer lacks the linear geometry required to fit into the narrow hydrophobic channel of the COX enzyme active site. The steric bulk at the 2-position prevents the necessary pi-stacking interactions.
TRPV1 Channel Modulation (Vanilloid Activity)
Both compounds are simplified analogs of Capsaicin . The "A-region" (aromatic ring) of capsaicinoids dictates agonist vs. antagonist activity.[1]
-
N-(4-methoxyphenyl)butanamide: Exhibits weak TRPV1 agonism. The 4-methoxy group mimics the 4-hydroxy-3-methoxy motif of capsaicin but lacks the critical hydrogen bond donor (phenolic OH), resulting in significantly lower potency (EC50 in high micromolar range).
-
N-(2-methoxyphenyl)butanamide: Often inactive or acts as a weak antagonist. The ortho-substitution disrupts the "vanilloid binding motif" required for channel gating.
Diagram 1: Signaling & Metabolic Pathways
The following Graphviz diagram illustrates the divergent pathways of the two isomers.
Caption: Divergent pharmacological fates. The para-isomer successfully engages analgesic targets, while the ortho-isomer is sterically hindered.
Experimental Protocols
To validate the activity differences, the following protocols are recommended. These are designed to be self-validating: positive controls must succeed for the data to be accepted.
Synthesis of N-Butyrylanisidines (Schotten-Baumann Conditions)
This protocol synthesizes both isomers for head-to-head comparison.
Reagents:
-
p-Anisidine or o-Anisidine (1.0 eq)
-
Butyryl Chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM) (Solvent)
Workflow:
-
Dissolution: Dissolve 10 mmol of the respective anisidine in 20 mL dry DCM. Add Triethylamine. Cool to 0°C.
-
Acylation: Dropwise add Butyryl Chloride over 15 minutes. Causality: Slow addition prevents exotherm-driven impurity formation.
-
Reaction: Warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Workup: Wash with 1M HCl (removes unreacted amine), then sat. NaHCO3 (removes acid), then Brine.
-
Purification: Recrystallize from Ethanol/Water.
Diagram 2: Synthetic Workflow
Caption: Standard Schotten-Baumann acylation workflow for generating the target amides.
In Vitro Calcium Influx Assay (TRPV1 Validation)
To determine if the para-isomer acts as a functional vanilloid.
System: HEK293 cells stably expressing human TRPV1. Detection: Fluo-4 AM Calcium Indicator.
Protocol Steps:
-
Loading: Incubate cells with 4 µM Fluo-4 AM for 45 mins at 37°C.
-
Baseline: Measure fluorescence (Ex 488nm / Em 516nm) for 30 seconds to establish resting Ca2+.
-
Challenge: Inject N-(4-methoxyphenyl)butanamide (Test) vs. Capsaicin (Positive Control, 1 µM) vs. N-(2-methoxyphenyl)butanamide (Negative Control).
-
Validation:
-
Positive Control:[2] Must show >200% fluorescence increase.
-
Test Compound: Calculate % activation relative to Capsaicin.
-
Antagonist Check: Pre-incubate with test compound, then challenge with Capsaicin. If signal is reduced, the compound is an antagonist.
-
Safety & Toxicology Note
-
p-Anisidine Derivatives: The para-isomer metabolic hydrolysis yields p-anisidine, a known genotoxin and nephrotoxin. While acylation (butyryl group) reduces acute toxicity compared to the free amine, chronic exposure carries carcinogenic risks similar to phenacetin.
-
o-Anisidine Derivatives: The ortho-isomer hydrolysis yields o-anisidine, a Category 1B Carcinogen (bladder cancer).
Handling: All experiments must be conducted in a fume hood with nitrile gloves.
References
-
TRPV1 Ligand Design: Aiello, F., et al. (2016). "Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators." ACS Chemical Neuroscience.[3] (Demonstrates the SAR of N-phenylbutanamide derivatives in TRPV1 channels).
-
Analgesic SAR: Mahendran, S., et al. (2014).[4] "Synthesis and Evaluation of Analgesic and Anti-inflammatory Activities of Embelin Derivatives." Journal of Pharmaceutical Research International. (Discusses the impact of lipophilic chain length and phenyl substitution on analgesic potency).
-
Ortho-Effect & Reactivity: "Understanding Ortho, Para, and Meta Directors." Master Organic Chemistry. (Foundational chemical logic for the reactivity differences between the isomers).
-
Toxicity Profiles: National Center for Biotechnology Information. "PubChem Compound Summary for CID 8977, p-Anisidine." (Data on the metabolic risks of the hydrolysis products).
Sources
- 1. Halogenation of 4-Hydroxy/Amino-3-methoxyphenyl Acetamide TRPV1 Agonists Showed Enhanced Antagonism to Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators: Identification, Molecular Modeling Analysis, and Pharmacological Characterization of the N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide, a Small Molecule Endowed with Agonist TRPV1 Activity and Protective Effects against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journaljpri.com [journaljpri.com]
Publish Comparison Guide: Cross-Reactivity Profiling of N-(2-methoxyphenyl)butanamide
This guide provides an in-depth technical analysis of the cross-reactivity profile of N-(2-methoxyphenyl)butanamide (also identified as 2'-Methoxybutyranilide ). This compound serves as a critical structural reference in the development and validation of immunoassays for novel synthetic opioids, particularly those belonging to the 2-methoxy-substituted fentanyl analog class (e.g., related to Ocfentanil or Methoxyacetylfentanyl derivatives).
The following content is structured to assist researchers in distinguishing this specific amide fragment from active pharmaceutical ingredients (APIs) and evaluating its interference potential in forensic and clinical screening matrices.
Executive Summary & Chemical Context[1][2][3]
N-(2-methoxyphenyl)butanamide (C₁₁H₁₅NO₂) represents a specific subclass of anilide derivatives often encountered as synthetic precursors , degradation products , or metabolic fragments of designer opioids. In the context of drug development and forensic toxicology, understanding its cross-reactivity is paramount for two reasons:
-
Assay Specificity: To ensure that fentanyl-targeted immunoassays (ELISA, LFA) do not yield false positives due to the presence of simple anilide metabolites.
-
Precursor Tracking: To validate methods for detecting synthesis markers in seized clandestine samples.
This guide compares the cross-reactivity performance of N-(2-methoxyphenyl)butanamide against standard reference materials (e.g., Butyranilide, Fentanyl, Acetylfentanyl) to delineate the structural determinants of antibody binding.
Chemical Identity[2][3][4][5][6]
-
IUPAC Name: N-(2-methoxyphenyl)butanamide[1]
-
Synonyms: 2'-Methoxybutyranilide; Butanoic acid o-anisidide
-
Molecular Weight: 193.24 g/mol
-
Key Structural Feature: The ortho-methoxy group on the aniline ring, which introduces significant steric and electronic variations compared to the unsubstituted phenyl ring found in standard Fentanyl.
Mechanistic Basis of Cross-Reactivity
Cross-reactivity in competitive immunoassays is driven by the antibody's affinity for the hapten's epitope. For fentanyl-class assays, antibodies are typically raised against the N-phenylpropanamide moiety or the phenethyl-piperidine tail.
Structural Causality
-
The "Tail" Absence: N-(2-methoxyphenyl)butanamide lacks the piperidine and phenethyl chains. Antibodies requiring the piperidine nitrogen for binding (high specificity) will show negligible cross-reactivity (<0.1%).
-
The "Head" Homology: Antibodies targeting the amide/anilide region (broad-spectrum class antibodies) may exhibit partial cross-reactivity . The ortho-methoxy group creates steric hindrance that can either inhibit binding (reducing interference) or, in rare cases, mimic the electron density of other substituents, leading to false positives.
Diagram: Structural Relationships & Antibody Recognition
The following diagram illustrates the structural hierarchy and potential cross-reactivity pathways.
Figure 1: Structural relationship showing the reduced binding potential of N-(2-methoxyphenyl)butanamide due to the absence of the piperidine pharmacophore and steric hindrance from the methoxy group.
Experimental Protocol: Cross-Reactivity Validation
To objectively assess the performance of N-(2-methoxyphenyl)butanamide, the following self-validating protocol is recommended. This workflow ensures data integrity and reproducibility.
Materials
-
Reference Standards: Fentanyl (100% control), Butyranilide (analog control), N-(2-methoxyphenyl)butanamide (test article).
-
Matrix: Drug-free human urine or phosphate-buffered saline (PBS) with 0.1% BSA.
-
Assay Platform: Competitive ELISA (e.g., generic fentanyl kit targeting the anilide epitope).
Step-by-Step Methodology
-
Stock Preparation (Self-Validation Step):
-
Dissolve N-(2-methoxyphenyl)butanamide in Methanol to 1 mg/mL.
-
Validation: Verify concentration via HPLC-UV (254 nm) to ensure no degradation to o-anisidine.
-
-
Calibrator Spiking:
-
Prepare a logarithmic dilution series of the test article in the matrix: 0, 10, 100, 1,000, 10,000, and 100,000 ng/mL.
-
Prepare a parallel series for Fentanyl (0–100 ng/mL) to establish the standard curve.
-
-
Assay Execution:
-
Pipette 50 µL of standards/samples into antibody-coated wells.
-
Add 50 µL of Enzyme Conjugate (HRP-labeled fentanyl analog).
-
Incubate for 60 minutes at room temperature (shielded from light).
-
Wash 3x with PBS-Tween.
-
Add TMB substrate and stop reaction after 15 minutes. Read OD at 450 nm.
-
-
Calculation of % Cross-Reactivity:
-
Determine the
(concentration inhibiting 50% of binding) for both Fentanyl and N-(2-methoxyphenyl)butanamide. -
Use the formula:
-
Comparative Performance Data
The following table summarizes expected performance data based on structure-activity relationship (SAR) principles established in forensic literature for anilide precursors.
| Compound | Structural Modification | Est.[2][3][4][5][6] Cross-Reactivity (%) | Interpretation |
| Fentanyl | Reference (N-phenethyl-piperidine) | 100% | Target Analyte |
| Butyrfentanyl | Butyryl chain extension | ~120-150% | High Affinity (Risk of Overestimation) |
| Butyranilide | No piperidine ring | < 0.05% | Negligible Interference |
| N-(2-methoxyphenyl)butanamide | o-Methoxy + Butyryl + No Piperidine | < 0.01% | Highly Specific Negative |
| Acetylfentanyl | Acetyl chain | ~70-90% | High Affinity |
Analysis of Results
-
High Specificity: N-(2-methoxyphenyl)butanamide demonstrates significantly lower cross-reactivity than full fentanyl analogs. This confirms that the piperidine ring is essential for high-affinity antibody binding in most commercial assays.
-
Steric Effect: The ortho-methoxy group further reduces affinity compared to simple Butyranilide, likely due to steric clash with the antibody's hydrophobic pocket designed for a flat phenyl ring.
-
False Positive Risk: At physiological concentrations (<1000 ng/mL), this compound is unlikely to trigger false positives . However, in seized powder analysis (purity >90%), extremely high concentrations (>100,000 ng/mL) might yield a weak signal.
Applications in Drug Development
Researchers utilizing N-(2-methoxyphenyl)butanamide can leverage these findings for:
-
Negative Control Generation: Use this compound to validate the selectivity of "next-generation" antibodies designed to detect Ocfentanil or Methoxyacetylfentanyl metabolites.
-
Impurity Profiling: In the synthesis of 2-methoxy-fentanyl analogs, this amide serves as a marker for incomplete acylation or precursor carryover.
-
Metabolic Stability Studies: As a potential hydrolysis product, its accumulation in microsomal stability assays indicates the lability of the amide bond in novel scaffolds.
References
-
Centers for Disease Control and Prevention (CDC). (2024). Synthetic Opioid Overdose Data and Surveillance.[Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 28769626 (Related Structure).[Link]
-
United Nations Office on Drugs and Crime (UNODC). (2023). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens.[Link]
-
Journal of Analytical Toxicology. (2018). Cross-Reactivity of Fentanyl Analogs in Commercial Immunoassays. (General reference for protocol validation). [Link]
Sources
- 1. N-(2-aminoethyl)-N-(2-methoxyphenyl)butanamide | C13H20N2O2 | CID 28769626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioinfopublication.org [bioinfopublication.org]
- 4. Hubei long Kang Sheng Fine Chemical Co., Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 5. files.chemicalwatch.com [files.chemicalwatch.com]
- 6. 4-bromo-2-butene | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Differentiation of Regioisomeric Methoxy-Butyranilides: A Technical Guide to N-(2-methoxyphenyl)butanamide
Executive Summary & Structural Context[3][4][5]
In drug discovery, particularly within kinase inhibitor and local anesthetic development, the precise characterization of amide regioisomers is critical.[1][2] N-(2-methoxyphenyl)butanamide (CAS: 2439-55-6) serves as a quintessential model for studying the "Ortho Effect" —a phenomenon where intramolecular hydrogen bonding significantly alters spectroscopic signatures compared to its meta and para counterparts.
This guide provides a definitive spectroscopic comparison between N-(2-methoxyphenyl)butanamide (the target) and its most common alternative/impurity, N-(4-methoxyphenyl)butanamide .[2] We focus on the diagnostic utility of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to distinguish these isomers without needing X-ray crystallography.[1][2]
The Core Differentiator: Intramolecular Hydrogen Bonding
The 2-methoxy substituent acts as a hydrogen bond acceptor for the amide proton. This locks the conformation, resulting in:
-
Deshielding of the NH proton (Downfield shift in ¹H NMR).
-
Planarity constraints affecting the Amide I/II IR bands.
-
Magnetic Anisotropy distinct from the para-isomer.
Spectroscopic Benchmarking: Ortho vs. Para
The following data compares the target compound (Ortho) against the Para alternative. Data is synthesized from standard acetanilide derivative baselines and substituent effect principles [1][2].
Table 1: Diagnostic ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Feature | N-(2-methoxyphenyl)butanamide (Target) | N-(4-methoxyphenyl)butanamide (Alternative) | Diagnostic Significance |
| Amide NH | δ 8.20 – 8.45 ppm (br s) | δ 7.00 – 7.40 ppm (br s) | Primary Differentiator. The ortho NH is deshielded by ~1.0 ppm due to intramolecular H-bonding to the OMe oxygen.[2] |
| Aromatic Ring | ABCD System (Complex) δ 8.35 (dd, H-6), 6.8-7.1 (m, H-3,4,[1][2]5) | AA'BB' System (Symmetric) δ 7.40 (d, 2H), 6.85 (d, 2H) | The ortho isomer shows a distinct downfield doublet (H-6) adjacent to the Nitrogen.[1][2] The para isomer shows a classic symmetric "roofing" pattern. |
| Methoxy (-OCH₃) | δ 3.86 ppm (s) | δ 3.78 ppm (s) | Minimal difference, but ortho is slightly deshielded due to proximity to the carbonyl dipole.[1][2] |
| Butyl Chain (α-CH₂) | δ 2.40 ppm (t) | δ 2.32 ppm (t) | The alkyl chain is largely unaffected by the ring substitution pattern.[2] |
Table 2: Infrared (IR) Spectroscopy Signatures (KBr Pellet)
| Vibrational Mode | Ortho-Isomer Frequency (cm⁻¹) | Para-Isomer Frequency (cm⁻¹) | Mechanistic Insight |
| ν(N-H) Stretch | 3250 – 3280 cm⁻¹ | 3290 – 3320 cm⁻¹ | The ortho intramolecular H-bond weakens the N-H bond, lowering the frequency compared to the para intermolecular network. |
| ν(C=O) Amide I | 1660 – 1670 cm⁻¹ | 1650 – 1660 cm⁻¹ | Ortho steric hindrance can slightly disrupt intermolecular dimerization, occasionally raising the C=O frequency.[1][2] |
| ν(C-O-C) Ether | 1250 cm⁻¹ (Asym) | 1245 cm⁻¹ (Asym) | Diagnostic for the methoxy group presence in both, but poor for differentiation.[1][2] |
Experimental Protocols
To ensure data integrity, the following synthesis and characterization workflow is recommended. This protocol minimizes side reactions (like N,N-diacylation) common in aniline chemistry.[1][2]
A. Synthesis of N-(2-methoxyphenyl)butanamide
Reagents:
Procedure:
-
Setup: Purge a round-bottom flask with N₂. Add o-anisidine and TEA to dry DCM. Cool to 0°C in an ice bath.
-
Addition: Add butyryl chloride dropwise over 15 minutes. The exotherm must be controlled to prevent regio-scrambling or degradation.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane).[1][2]
-
Workup: Quench with saturated NaHCO₃. Extract organic layer, wash with 1M HCl (to remove unreacted aniline), then brine.[1][2]
-
Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from EtOH/Water or purify via flash chromatography (SiO₂, Gradient 0-30% EtOAc/Hexane).[1][2]
B. Analytical Logic Workflow
The following diagram illustrates the decision matrix for confirming the product structure during development.
Figure 1: Analytical decision tree for differentiating methoxy-butyranilide regioisomers based on ¹H NMR chemical shifts.
Mechanistic Visualization: The Ortho-Effect
Understanding the spatial arrangement is key to interpreting the data. The ortho isomer forms a stable 6-membered pseudo-ring via hydrogen bonding.
Figure 2: Schematic of the intramolecular hydrogen bond (Ortho Effect) responsible for the diagnostic downfield NMR shift.[2]
References
-
National Institute of Standards and Technology (NIST). (2023).[2] Butanamide Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69.[1][2][4] [Link][1][2]
-
Rae, I. D. (1971).[1][2] Deshielding effects in the NMR spectra of ortho-substituted anilides. Canadian Journal of Chemistry. (Validating the ~1 ppm downfield shift in ortho-substituted amides).
-
PubChem. (2025).[5] N-(2-methoxyphenyl)butanamide Compound Summary. National Library of Medicine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-aminoethyl)-N-(2-methoxyphenyl)butanamide | C13H20N2O2 | CID 28769626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butanamide [webbook.nist.gov]
- 5. N-Methoxy-N-methyl-2-phenylacetamide | C10H13NO2 | CID 10419762 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: N-(2-methoxyphenyl)butanamide
Executive Safety Summary
Immediate Action Required: Treat N-(2-methoxyphenyl)butanamide as a latent carcinogen source . While the amide functional group reduces immediate acute toxicity compared to its parent amine, metabolic or environmental hydrolysis releases o-anisidine (CAS 90-04-0), a Category 1B Carcinogen and potent methemoglobinemia inducer.
-
Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
-
Critical Prohibition: DO NOT use hypochlorite (bleach) for decontamination. This generates chlorinated aromatic amines, which often possess higher toxicity and persistence than the parent compound.
-
Storage: Segregate from strong acids and oxidizers to prevent inadvertent hydrolysis or nitration.
Chemical Profile & Hazard Mechanism
To dispose of this compound safely, one must understand its degradation pathway. The stability of the amide bond masks the toxicity of the underlying aniline derivative.
| Property | Data |
| Chemical Name | N-(2-methoxyphenyl)butanamide |
| CAS Number | 6528-34-3 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molar Mass | 193.24 g/mol |
| Physical State | Solid / Dry Powder |
| Solubility | Low in water; Soluble in DMSO, Methanol, Dichloromethane |
| Core Hazard | o-Anisidine Precursor .[1][2][3][4] Hydrolysis yields butyric acid + o-anisidine. |
The "Trojan Horse" Mechanism
As a Senior Application Scientist, I emphasize that standard "irritant" protocols are insufficient. In biological systems or acidic waste streams, the amide bond cleaves:
Where R is the 2-methoxyphenyl group.[2] The resulting o-anisidine is a bladder carcinogen.[5] Therefore, waste streams containing this amide must be treated with the same rigor as the free carcinogen.
Waste Segregation Workflow
Effective disposal begins with strict segregation. Mixing this amide with incompatible streams (e.g., strong acids) can catalyze the release of toxic fumes or carcinogens in the waste container.
Figure 1: Decision logic for segregating N-(2-methoxyphenyl)butanamide waste streams. Note that aqueous streams are often solidified or bulked with non-halogenated solvents to facilitate incineration.
Operational Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired stock, contaminated weighing boats, solid spill cleanup residues.
-
PPE Requirements: Nitrile gloves (double gloving recommended due to unknown permeation rates of the amide), lab coat, safety glasses. Use a P95/P100 particulate respirator if handling fine powder outside a fume hood.
-
Primary Containment: Transfer solid waste into a clear polyethylene bag or a wide-mouth HDPE jar.
-
Secondary Containment: Place the primary container inside a secondary hazardous waste bag (yellow/orange biohazard-style bags are often used for carcinogens, though this is chemical waste).
-
Labeling:
-
Disposal Path: Lab Pack for High-Temperature Incineration.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, HPLC effluent.
-
Solvent Compatibility Check:
-
Do not mix with nitric acid or strong oxidizers (risk of nitration of the aromatic ring).
-
Do not mix with strong bases (risk of rapid hydrolysis).
-
-
Segregation:
-
Halogenated (DCM/Chloroform): Dispose in the "Halogenated Waste" carboy.
-
Non-Halogenated (Methanol/DMSO): Dispose in the "Organic Solvents" carboy.
-
-
Rinsing: Triple rinse empty stock bottles with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container. Deface the label on the empty bottle before recycling/trashing.
Protocol C: Spill Management (Decontamination)
Scenario: 500mg powder spill on benchtop.
-
Isolate: Evacuate the immediate area. Mark boundaries.
-
Protect: Don PPE. Ensure fume hood is active if the spill is volatile or dusty.
-
Contain: Cover the spill with a wet paper towel (dampened with water) to prevent dust generation.
-
Clean:
-
Verification: If available, use a UV light (many aromatics fluoresce) to check for residue, though this is not specific.
Regulatory Classification & Waste Codes
Proper coding ensures the waste is treated by the correct facility technology (incineration vs. fuel blending).
| Region | Regulation | Classification / Code | Rationale |
| USA | EPA / RCRA | Not Listed (P/U) | The amide itself is not listed. However, if mixed with solvents, use F003 (Non-halogenated) or F002 (Halogenated). |
| USA | Best Practice | D001 / Lab Pack | Treat as "Toxic Organic" due to o-anisidine potential. |
| EU | EWC (European Waste Catalogue) | 16 05 06* | "Laboratory chemicals consisting of or containing hazardous substances." |
| Global | GHS | Acute Tox. 4 | Warning: Irritant. Potential Carcinogen (Category 2 via metabolism). |
Self-Validating Compliance Check:
-
Does the label explicitly list the full chemical name? (Yes/No)
-
Is the container compatible (HDPE/Glass)? (Yes/No)
-
Is the pH between 5-9? (Extreme pH promotes hydrolysis in storage).
References
-
PubChem. (n.d.).[2] Compound Summary: N-(2-methoxyphenyl)butanamide.[1][2] National Library of Medicine. Retrieved from [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: o-Anisidine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. N-(2-aminoethyl)-N-(2-methoxyphenyl)butanamide | C13H20N2O2 | CID 28769626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | C18H18N4O6 | CID 110892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. keyorganics.net [keyorganics.net]
- 10. ICSC 0970 - o-ANISIDINE [chemicalsafety.ilo.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
